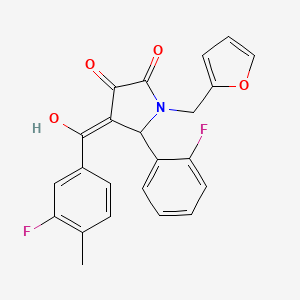![molecular formula C23H23N3O5S B12024051 (5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-75-4](/img/structure/B12024051.png)
(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-プロポキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロ[3,2-b][1,2,4]トリアゾール類に属する合成有機化合物です。
準備方法
合成経路と反応条件
(5E)-2-(4-プロポキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、一般的に以下の手順が含まれます。
チアゾール環の形成: これは、適切なチオアミドを塩基性条件下でα-ハロケトンと反応させることで達成できます。
トリアゾール環を形成する環化: 中間体チアゾールは、ヒドラジン誘導体とさらに反応させてトリアゾール環を形成できます。
ベンジリデン基の導入: 最後のステップは、トリアゾール-チアゾール中間体を3,4,5-トリメトキシベンズアルデヒドと酸性または塩基性条件下で縮合させて目的の化合物を形成することです。
工業生産方法
このような化合物の工業生産方法は、しばしば収率、純度、および費用対効果を向上させるために上記の合成経路の最適化を含みます。これには、連続フロー反応器、マイクロ波支援合成、またはその他の高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
(5E)-2-(4-プロポキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して達成できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、またはその他の酸化剤を酸性または塩基性条件下で使用する。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒的ハイドロジェネーション。
置換: ハロゲン化剤、求核剤、または求電子剤を適切な条件下で使用する。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを形成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとして、または潜在的な治療薬として。
産業: 新素材の開発や化学反応の触媒としての利用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
(5E)-2-(4-プロポキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は酵素、受容体、またはその他のタンパク質と相互作用して、その活性を調節し、生物学的応答を引き起こす可能性があります。関与する正確な分子標的と経路は、さらなる実験研究が必要です。
類似の化合物との比較
類似の化合物
- (5E)-2-(4-メトキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (5E)-2-(4-エトキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
独自性
(5E)-2-(4-プロポキシフェニル)-5-(3,4,5-トリメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの独自性は、その特定の置換基にあります。これは、類似の化合物と比較して、独自の生物学的活性または化学的特性を付与する可能性があります。プロポキシ基とトリメトキシベンジリデン部分の存在は、生物学的標的との相互作用とその全体的な薬物動態プロファイルに影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- (5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the propoxy group and the trimethoxybenzylidene moiety may influence its interaction with biological targets and its overall pharmacokinetic profile.
特性
CAS番号 |
606952-75-4 |
|---|---|
分子式 |
C23H23N3O5S |
分子量 |
453.5 g/mol |
IUPAC名 |
(5E)-2-(4-propoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O5S/c1-5-10-31-16-8-6-15(7-9-16)21-24-23-26(25-21)22(27)19(32-23)13-14-11-17(28-2)20(30-4)18(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3/b19-13+ |
InChIキー |
VYOGNTJFMNVBIF-CPNJWEJPSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2 |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)

![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)


![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)

